An In-depth Technical Guide to 8-(Isopropyl)quinoline
An In-depth Technical Guide to 8-(Isopropyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Isopropyl)quinoline, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its relevance in drug discovery and development. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of quinoline-based scaffolds.
Core Chemical Identity and Descriptors
8-(Isopropyl)quinoline, systematically named 8-propan-2-ylquinoline, is an aromatic heterocyclic compound. The core structure consists of a quinoline ring system substituted with an isopropyl group at the 8th position. This substitution significantly influences its steric and electronic properties compared to the parent quinoline molecule, thereby affecting its reactivity and biological activity.
A critical point of clarification is the distinction between 8-(Isopropyl)quinoline and its isomers, such as 6-isopropylquinoline. Commercially available "isopropyl quinoline" is often a mixture of isomers, with the 6- and 8-isomers being common components.[1][2] For research and development purposes, particularly in drug discovery, obtaining the pure 8-isomer is often crucial, necessitating precise synthetic routes and purification protocols.
Table 1: Key Identifiers for 8-(Isopropyl)quinoline [3][4]
| Identifier | Value | Source |
| CAS Number | 6457-30-3 | PubChem[3] |
| IUPAC Name | 8-propan-2-ylquinoline | PubChem[3] |
| Molecular Formula | C₁₂H₁₃N | PubChem[3] |
| Molecular Weight | 171.24 g/mol | PubChem[3] |
| Canonical SMILES | CC(C)C1=CC=CC2=C1N=CC=C2 | PubChem[3] |
| InChI Key | FAHUZGNYQXPESZ-UHFFFAOYSA-N | PubChem[3] |
| European Community (EC) Number | 229-264-7 | ECHA[3] |
| FDA UNII | 1Z67T58XO4 | FDA[3] |
Physicochemical and Spectroscopic Profile
The physicochemical properties of 8-(Isopropyl)quinoline dictate its behavior in various chemical and biological systems. These properties are essential for designing experimental conditions, predicting its pharmacokinetic profile, and understanding its interactions with biological targets.
Table 2: Physicochemical Properties of Isopropyl Quinoline (Isomer Mixture/General)
| Property | Value | Source |
| Appearance | Yellow to brownish-yellow liquid (estimated) | The Good Scents Company[1] |
| Boiling Point | 100 °C at 0.50 mm Hg | The Good Scents Company[1] |
| Flash Point | 91.11 °C (196.00 °F) TCC | The Good Scents Company[1] |
| Specific Gravity | 1.01900 to 1.02500 @ 25.00 °C | The Good Scents Company[1] |
| Refractive Index | 1.58600 to 1.59300 @ 20.00 °C | The Good Scents Company[1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (287 mg/L @ 20 °C) | The Good Scents Company[1] |
| logP (o/w) | 3.537 (estimated) | The Good Scents Company[1] |
| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[1] |
Note: Some of the listed data pertains to "isopropyl quinoline," which may be a mixture of isomers. Therefore, these values should be considered as approximations for the pure 8-isomer.
Spectroscopic data is vital for the structural confirmation and purity assessment of 8-(Isopropyl)quinoline. While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry that correspond to the quinoline core and the isopropyl substituent.
Synthesis Methodologies: A Strategic Overview
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[5][6] The choice of a particular synthetic strategy for 8-(Isopropyl)quinoline depends on factors such as the availability of starting materials, desired scale, and regioselectivity.
One of the most classical and adaptable methods for quinoline synthesis is the Skraup synthesis .[5][7] This reaction involves the treatment of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 8-(Isopropyl)quinoline, 2-isopropylaniline would be the logical starting material.
Conceptual Synthesis Workflow: Modified Skraup Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of 8-(Isopropyl)quinoline based on the Skraup reaction.
Caption: Conceptual workflow for the synthesis of 8-(Isopropyl)quinoline via a modified Skraup reaction.
Detailed Experimental Protocol: A Hypothetical Approach
Disclaimer: This protocol is a hypothetical representation and should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to 2-isopropylaniline while cooling in an ice bath.
-
Addition of Reagents: To this mixture, add an oxidizing agent (e.g., nitrobenzene) followed by the slow, dropwise addition of glycerol.
-
Heating and Reflux: Heat the reaction mixture to approximately 120-140°C and maintain reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 8-(Isopropyl)quinoline.
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities.[8][9] These activities include antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[6][10] The substitution pattern on the quinoline ring is a key determinant of its biological activity.
While specific applications of 8-(Isopropyl)quinoline are less documented than for other quinoline derivatives like 8-hydroxyquinoline, its structural motifs suggest potential for exploration in several areas:
-
Anticancer Drug Discovery: Many quinoline-based compounds exhibit anticancer properties by targeting various cellular pathways, including apoptosis, cell cycle arrest, and angiogenesis.[10] The lipophilic isopropyl group at the 8-position could enhance membrane permeability and interaction with hydrophobic pockets of target proteins.
-
Antimicrobial Agents: The quinoline ring is a core component of several antibacterial and antifungal drugs.[8] Novel derivatives are continuously being explored to combat drug-resistant pathogens.
-
Ligands for Metal Complexes: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in coordination chemistry. 8-substituted quinolines can form stable complexes with various metals, which may have applications in catalysis or as therapeutic agents.[11]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 8-(Isopropyl)quinoline. The available safety data for isopropyl quinoline indicates that it can be harmful if swallowed and is toxic in contact with skin.[1][12] It is also reported to cause skin and eye irritation.[12]
Table 3: GHS Hazard Statements for Isopropyl Quinoline [3][12]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H310 | Fatal in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[12]
-
Respiratory Protection: If working with aerosols or in poorly ventilated areas, use a certified respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
In case of exposure, seek immediate medical attention. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion
8-(Isopropyl)quinoline is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery. Its unique structural features, stemming from the isopropyl substitution on the quinoline core, warrant a deeper exploration of its biological activity and potential therapeutic applications. This guide has provided a foundational understanding of its chemical properties, synthesis, and safety considerations to aid researchers in their future endeavors with this promising molecule.
References
-
The Good Scents Company. (n.d.). isopropyl quinoline, 135-79-5. Retrieved from [Link]
-
Givaudan. (n.d.). Isopropyl Quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Isopropylquinoline. PubChem. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChemLite. (n.d.). 8-(isopropyl)quinoline (C12H13N). Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5049. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296. Retrieved from [Link]
-
Frontiers. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 968922. Retrieved from [Link]
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20739-20757. Retrieved from [Link]
-
Springer. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(9), 1645-1664. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-ISOPROPYLQUINOLINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Sources
- 1. isopropyl quinoline, 135-79-5 [thegoodscentscompany.com]
- 2. Isopropyl Quinoline | Givaudan [givaudan.com]
- 3. 8-Isopropylquinoline | C12H13N | CID 80933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. vigon.com [vigon.com]
- 13. pentachemicals.eu [pentachemicals.eu]
